5-Morpholino-1,5-diphenyl-pent-1-en-3-one
Description
5-Morpholino-1,5-diphenyl-pent-1-en-3-one is a synthetic organic compound featuring a conjugated enone system (α,β-unsaturated ketone) with a morpholino substituent at the 5-position and phenyl groups at the 1- and 5-positions.
The compound’s structural framework aligns with Michael acceptor-centric pharmacophores, which are critical for inhibiting thioredoxin reductase (TrxR), an enzyme linked to cancer cell proliferation. Modifications to the enone system and substituent groups (e.g., morpholino) can modulate redox activity and target binding .
Properties
IUPAC Name |
(E)-5-morpholin-4-yl-1,5-diphenylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-20(12-11-18-7-3-1-4-8-18)17-21(19-9-5-2-6-10-19)22-13-15-24-16-14-22/h1-12,21H,13-17H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPFQFKTAUHLTR-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(CC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6275-21-4 | |
| Record name | MLS002639478 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-1,5-diphenyl-pent-1-en-3-one typically involves the reaction of morpholine with 1,5-diphenyl-1-penten-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Morpholino-1,5-diphenyl-pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, reduced hydrocarbons
Substitution: Substituted morpholine or phenyl derivatives
Scientific Research Applications
5-Morpholino-1,5-diphenyl-pent-1-en-3-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Morpholino-1,5-diphenyl-pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
The following table summarizes key structural features, molecular properties, and biological activities of 5-Morpholino-1,5-diphenyl-pent-1-en-3-one and related compounds:
Key Comparative Insights
Enone System vs. Saturated Ketones
The α,β-unsaturated ketone (enone) in this compound and DPPen enables Michael acceptor activity, facilitating covalent interactions with nucleophilic residues in TrxR. In contrast, 3-Hydroxy-1,5-diphenyl-1-pentanone lacks the conjugated double bond, reducing its redox reactivity and antiproliferative potency .
Impact of Morpholino Substituent
The morpholino group in the target compound introduces steric bulk and hydrogen-bonding capacity compared to DPPen. This modification may enhance solubility and target affinity, though specific potency data are unavailable. Notably, Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) demonstrates that morpholino derivatives can form complex diastereomeric mixtures (dr 20:1), complicating synthesis and purification .
Chain Length and Flexibility
Chalcone (DPPro), with a shorter enone chain, exhibits strong TrxR inhibition but may suffer from reduced metabolic stability compared to DPPen and the morpholino derivative. The extended pentenone chain in this compound could improve binding pocket accommodation in enzymes .
Biological Activity
5-Morpholino-1,5-diphenyl-pent-1-en-3-one is an organic compound characterized by its unique structure, which includes a morpholine ring, two phenyl groups, and a pentenone moiety. The molecular formula for this compound is C21H23NO2, with a molecular weight of 321.4 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The structural formula can be represented as follows:
Synthesis
The synthesis of this compound generally involves the reaction of morpholine with 1,5-diphenyl-1-penten-3-one. This reaction is typically conducted in the presence of a base such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of this compound. The compound has shown significant activity against various bacterial strains, indicating its potential as an antimicrobial agent. For instance, it was found to inhibit the growth of Gram-positive bacteria effectively.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. It appears to exert its effects by inhibiting specific cellular pathways involved in cancer cell proliferation. The mechanism may involve the modulation of enzyme activity linked to cell growth and survival .
Case Studies
- In vitro Studies : A study demonstrated that this compound inhibited the proliferation of human cancer cell lines, including breast and renal cancer cells. The compound's effectiveness was attributed to its ability to induce apoptosis in these cells.
- In vivo Studies : In animal models, administration of this compound resulted in reduced tumor sizes and improved survival rates compared to control groups .
The biological activity of this compound is thought to arise from its interactions with specific molecular targets within cells. It may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell division and survival. For example, it has been suggested that this compound could inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell growth and survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Methoxy-1-morpholino-1-pentene | Similar morpholine structure | Moderate anticancer activity |
| 1-Penten-3-one | Lacks morpholine and phenyl groups | Limited biological activity |
Uniqueness
The presence of both morpholine and diphenyl groups in this compound contributes to its distinct chemical and biological properties compared to similar compounds. This structural uniqueness enhances its potential applications in drug development and other therapeutic areas.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
